molecular formula C12H12ClF3N2O2 B2976508 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide CAS No. 744227-38-1

2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide

Cat. No.: B2976508
CAS No.: 744227-38-1
M. Wt: 308.69
InChI Key: QOZAAOJVMDJPTE-UHFFFAOYSA-N
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Description

This compound features a chloroacetamide core substituted with a methyl group and a 2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl moiety. The trifluoromethyl (CF₃) group at the ortho position of the phenyl ring enhances hydrophobicity and metabolic stability, while the chloroacetamide backbone provides reactivity for nucleophilic substitution or coordination chemistry . Its molecular formula is C₁₂H₁₁ClF₃N₂O₂, with a molecular weight of 315.68 g/mol.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c1-18(11(20)6-13)7-10(19)17-9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZAAOJVMDJPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the trifluoromethyl group and other functional groups necessary to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Conformation and Crystal Packing

2-Chloro-N-(2,6-dichlorophenyl)acetamide ()
  • Structure : The amide group adopts a trans conformation (N–H and C=O bonds antiperiplanar), similar to other dichlorophenyl-substituted acetamides.
  • Key Differences : Lacks the methyl and trifluoromethyl substituents present in the target compound. The dichlorophenyl group increases steric bulk but reduces hydrophobicity compared to CF₃.
  • Hydrogen Bonding : Forms intermolecular N–H⋯O bonds, stabilizing a 1D chain along the a-axis .
2-Chloro-N-(3-nitrophenyl)acetamide ()
  • Structure : The N–H bond is anti to the nitro group, contrasting with the syn conformation observed in the 3-methylphenyl analog.
  • Key Differences : Nitro groups enhance electron-withdrawing effects, increasing reactivity for further derivatization. The target compound’s CF₃ group offers similar electron-withdrawing properties but with greater steric shielding .
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide ()
  • Structure : Contains a trifluoromethoxy (OCF₃) group at the para position.
  • Key Differences : The OCF₃ group increases polarity compared to the ortho-CF₃ group in the target compound. This alters solubility and bioavailability .

Impact of Trifluoromethyl Substitution

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide ()
  • Structure: Combines a trifluoromethylphenyl group with a tetrahydroquinoxalinone moiety.
  • Key Differences: The tetrahydroquinoxalinone introduces a rigid heterocyclic system, enhancing binding affinity in pharmacological contexts. The target compound’s simpler structure may prioritize synthetic accessibility .
2-Chloro-N-isopropyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide ()
  • Structure : Replaces the methyl group in the target compound with an isopropyl group.
  • Key Differences : The bulkier isopropyl substituent may hinder intermolecular interactions, reducing crystallinity compared to the methyl analog .
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide ()
  • Structure : Contains a pyridine ring with chloro and CF₃ substituents.
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide ()
  • Structure: Features a coumarin-derived chromenone group.
  • Key Differences: The chromenone moiety confers fluorescence properties, making this compound useful in optical applications, unlike the non-fluorescent target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding
2-Chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide C₁₂H₁₁ClF₃N₂O₂ 315.68 Methyl, CF₃ (ortho) N–H⋯O (intramolecular)
2-Chloro-N-(2,6-dichlorophenyl)acetamide () C₈H₆Cl₃NO 254.50 Dichlorophenyl N–H⋯O (intermolecular)
2-Chloro-N-(3-nitrophenyl)acetamide () C₈H₇ClN₂O₃ 214.61 Nitrophenyl Dual N–H⋯O bonds
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide () C₉H₇ClF₃NO₂ 253.60 Trifluoromethoxyphenyl N–H⋯O (intermolecular)

Table 2: Crystallographic Parameters

Compound Name Space Group Unit Cell Parameters (Å, °) Reference
2-Chloro-N-(3-methylphenyl)acetamide () P1 a = 8.326, b = 9.742, c = 11.491
2-Chloro-N-(4-fluorophenyl)acetamide () Not reported N/A
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () P21/c a = 12.345, b = 7.890, c = 15.678; β = 90.0°

Biological Activity

2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide, a compound with significant biological activity, has gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈ClF₃N₂O
  • Molecular Weight : 237.60 g/mol
  • CAS Number : 3792-04-9
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. Its structure suggests potential interactions with biological targets that can lead to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid and peptidoglycan production
Escherichia coli31.108 - 124.432 μg/mLBactericidal action

The compound's mechanism involves:

  • Inhibition of Protein Synthesis : It interferes with the ribosomal function, leading to reduced protein production.
  • Disruption of Cell Wall Synthesis : The compound inhibits the formation of peptidoglycan, essential for bacterial cell wall integrity.
  • Biofilm Inhibition : It shows efficacy in reducing biofilm formation in pathogenic strains such as MRSA, highlighting its potential in treating chronic infections.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the compound against clinical isolates of MRSA and E. coli, demonstrating a significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin . The study reported a biofilm inhibition concentration (MBIC) of approximately 62.216 μg/mL for MRSA.
  • Comparative Analysis with Other Compounds :
    In comparative studies, the compound outperformed several known antimicrobial agents in terms of MIC values, indicating its potential as a novel therapeutic agent .
  • Toxicological Assessment :
    Toxicity studies conducted on animal models revealed that the compound exhibited a dose-dependent increase in systemic exposure without significant adverse effects at therapeutic doses .

Q & A

Q. What synthetic routes are recommended for preparing 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide, and how are reaction conditions optimized?

A common approach involves amide bond formation via refluxing precursors like chloroacetyl chloride with amine-containing intermediates in the presence of a base (e.g., triethylamine). Reaction progress is monitored by thin-layer chromatography (TLC) to optimize time and yield . For example, similar chloroacetamide derivatives are synthesized by refluxing 0.01 mol of chloroacetyl chloride with substituted amines for 4 hours, followed by recrystallization from solvents like pet-ether . Key variables include stoichiometry, temperature control, and solvent selection to minimize by-products such as dimerization or oxidation products .

Q. What spectroscopic techniques are critical for structural confirmation, and which spectral features should researchers prioritize?

  • Infrared (IR) spectroscopy : Focus on C=O stretching (1650–1750 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) to confirm amide functionality .
  • NMR spectroscopy :
    • ¹H NMR : Identify N-methyl protons (δ 2.8–3.2 ppm) and CH₂ groups adjacent to carbonyls (δ 3.5–4.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and trifluoromethyl (CF₃) environments (δ 120–125 ppm) .
  • Mass spectrometry : Look for molecular ion peaks and fragmentation patterns consistent with the chloroacetamide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Contradictions may arise from unexpected intramolecular interactions (e.g., hydrogen bonding) or by-product formation . For example, in chloroacetamide derivatives, C–H···O interactions can alter chemical shifts in NMR spectra . To address this:

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Use X-ray crystallography to confirm spatial arrangements of substituents, as demonstrated for structurally related N-(substituted phenyl)acetamides .

Q. What strategies mitigate by-product formation during synthesis, such as dimerization or oxidation?

  • Controlled reaction stoichiometry : Avoid excess chloroacetyl chloride to prevent dimerization (e.g., formation of bis-thiophene derivatives observed in ) .
  • Inert atmosphere : Use nitrogen/argon to block oxidation of sensitive groups (e.g., trifluoromethyl).
  • Low-temperature stepwise addition : Add reagents gradually to minimize exothermic side reactions .

Q. How can computational chemistry predict the stability and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–Cl bond to assess hydrolytic stability.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications .
  • Solubility parameters : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents for formulation studies .

Methodological Challenges

Q. What analytical workflows are recommended for purity assessment in complex matrices?

  • HPLC-MS : Employ reverse-phase chromatography with a C18 column and mass detection to separate and quantify impurities.
  • Elemental analysis : Verify C/H/N ratios to confirm stoichiometric purity (<1% deviation) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .

Q. How does the presence of the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability due to its electron-withdrawing nature. However, it may introduce steric hindrance, affecting binding affinity in biological assays. Comparative studies with non-fluorinated analogs are critical to isolate these effects .

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